molecular formula C10H14N2O4S B14812758 N-(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14812758
M. Wt: 258.30 g/mol
InChI Key: RJOLDWFUCFLIAH-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide typically involves the condensation of 6-methoxypyridine-3-amine with cyclopropyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methanesulfonamide group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to the inhibition of bacterial growth and proliferation . In medical applications, it may interact with specific receptors or enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

N-(3-cyclopropyloxy-6-methoxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O4S/c1-15-9-6-5-8(16-7-3-4-7)10(11-9)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

RJOLDWFUCFLIAH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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